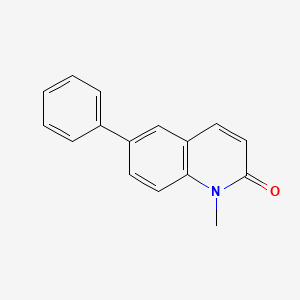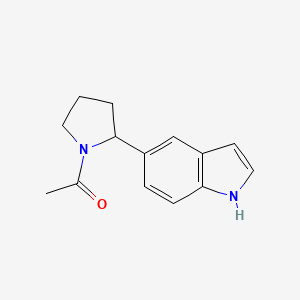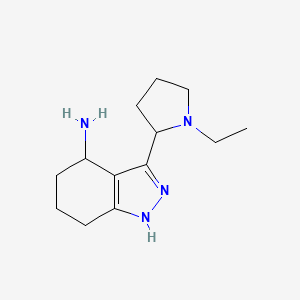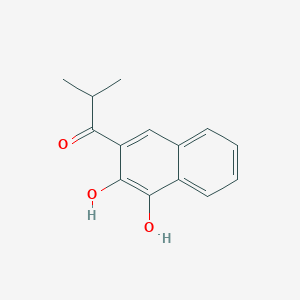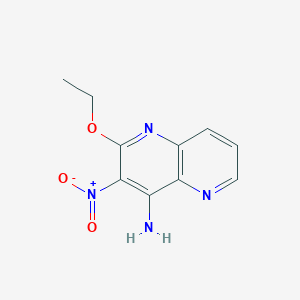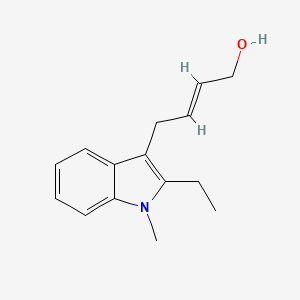
1-Amino-4-(trifluoromethoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-(trifluoromethoxy)naphthalene is an organic compound characterized by the presence of an amino group and a trifluoromethoxy group attached to a naphthalene ring
Métodos De Preparación
The synthesis of 1-Amino-4-(trifluoromethoxy)naphthalene can be achieved through several synthetic routes. One common method involves the trifluoromethylation of naphthalene derivatives followed by amination. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Amino-4-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The amino and trifluoromethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Amino-4-(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mecanismo De Acción
The mechanism by which 1-Amino-4-(trifluoromethoxy)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
1-Amino-4-(trifluoromethoxy)naphthalene can be compared with other naphthalene derivatives, such as:
1-Amino-4-methoxynaphthalene: Similar structure but lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
1-Amino-4-(trifluoromethyl)naphthalene: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in reactivity and applications.
The presence of the trifluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and stability, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C11H8F3NO |
|---|---|
Peso molecular |
227.18 g/mol |
Nombre IUPAC |
4-(trifluoromethoxy)naphthalen-1-amine |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-10-6-5-9(15)7-3-1-2-4-8(7)10/h1-6H,15H2 |
Clave InChI |
QCMKUPSMASQINY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl-](/img/structure/B11878144.png)
![6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11878165.png)

![5-(Bromomethyl)thieno[2,3-b]pyridine](/img/structure/B11878186.png)
![2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11878195.png)
